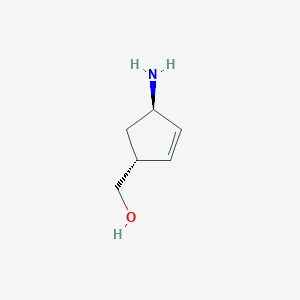
((1R,4R)-4-Aminocyclopent-2-en-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1R,4R)-4-Aminocyclopent-2-en-1-yl)methanol: is an organic compound with a unique structure that includes a cyclopentene ring with an amino group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ((1R,4R)-4-Aminocyclopent-2-en-1-yl)methanol typically involves multistep synthetic processes. One common method includes the acylation of 1-amino-2-cyclopentene-4-carboxylic acid with an acid halide, followed by reduction of the resulting acid derivative . Another approach involves the reduction of N-acyl compounds to obtain 1-amino-4-(hydroxymethyl)-2-cyclopentene derivatives .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of specific catalysts and reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: ((1R,4R)-4-Aminocyclopent-2-en-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated cyclopentane derivatives.
Substitution: Various substituted cyclopentene derivatives.
Scientific Research Applications
Chemistry: ((1R,4R)-4-Aminocyclopent-2-en-1-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on biological systems. It can be used in the development of new biochemical assays and probes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its structural features may contribute to the development of drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of ((1R,4R)-4-Aminocyclopent-2-en-1-yl)methanol involves its interaction with specific molecular targets. The amino group and hydroxymethyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor for certain enzymes .
Comparison with Similar Compounds
(1R,4R)-4-Phenylcyclohexylmethanol: This compound has a similar cyclohexyl structure but with a phenyl group instead of an amino group.
(1R,4R)-4-Aminocyclopentanol: Similar structure but lacks the double bond in the cyclopentene ring.
(1R,4R)-4-Hydroxycyclopent-2-en-1-yl)methanol: Similar structure but with a hydroxyl group instead of an amino group.
Uniqueness: ((1R,4R)-4-Aminocyclopent-2-en-1-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on a cyclopentene ring
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
[(1R,4R)-4-aminocyclopent-2-en-1-yl]methanol |
InChI |
InChI=1S/C6H11NO/c7-6-2-1-5(3-6)4-8/h1-2,5-6,8H,3-4,7H2/t5-,6-/m0/s1 |
InChI Key |
UXKZFJDNFBNQHE-WDSKDSINSA-N |
Isomeric SMILES |
C1[C@H](C=C[C@@H]1N)CO |
Canonical SMILES |
C1C(C=CC1N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((4-(2,4-Dimethylphenyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2-methoxybenzyl)acetamide](/img/structure/B15246693.png)
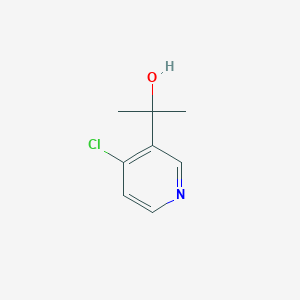
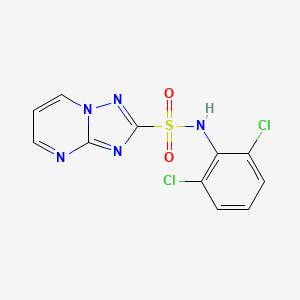
![2,6-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B15246716.png)
![Pyrrolo[1,2-a]pyrazine-1,3,4(2H)-trione](/img/structure/B15246724.png)
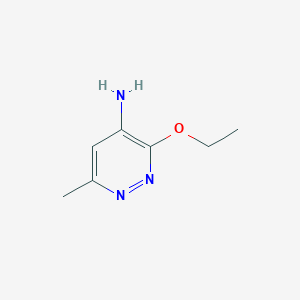
![5-Methyl-[1,2,3]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B15246736.png)
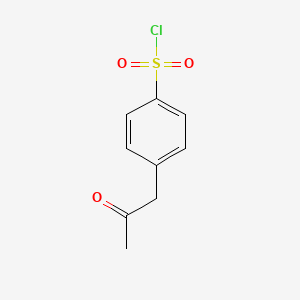
![2-(3,5-Dimethyl-1-tosyl-1H-indazol-4-yl)-6-(5-isopropyl-2-methylphenyl)-4-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B15246743.png)

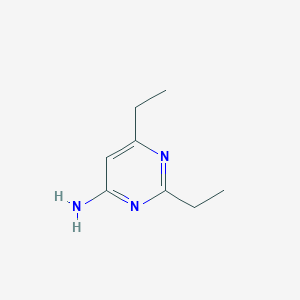
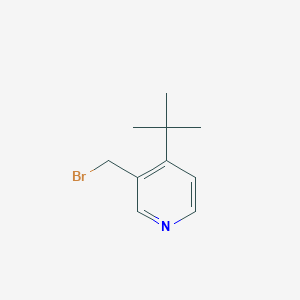
![2-Methyl-3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carbonitrile](/img/structure/B15246790.png)

